molecular formula C11H21NO4 B13332757 3-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid

3-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid

Cat. No.: B13332757
M. Wt: 231.29 g/mol
InChI Key: CZPZFGVDEBXDPV-UHFFFAOYSA-N
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Description

3-((2-Methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid is an organic compound that features a unique combination of functional groups, including a methoxyethyl group, a tetrahydropyran ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid typically involves the reaction of tetrahydropyran derivatives with methoxyethylamine and subsequent functionalization to introduce the propanoic acid group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxyethyl and tetrahydropyran groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-((2-Methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

3-[2-methoxyethyl(oxan-4-yl)amino]propanoic acid

InChI

InChI=1S/C11H21NO4/c1-15-9-6-12(5-2-11(13)14)10-3-7-16-8-4-10/h10H,2-9H2,1H3,(H,13,14)

InChI Key

CZPZFGVDEBXDPV-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCC(=O)O)C1CCOCC1

Origin of Product

United States

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